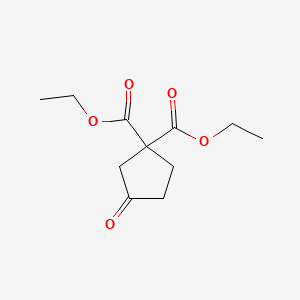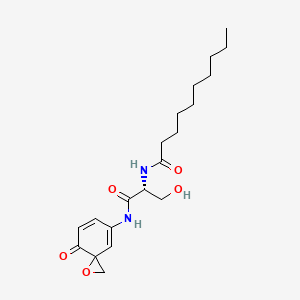
N-SMase Spiroepoxide Inhibitor
Übersicht
Beschreibung
N-SMase Spiroepoxide Inhibitor is a potent and selective irreversible inhibitor of neutral sphingomyelinase (N-SMase). It binds to the active site of N-SMase, indicating that it can be used to study the biological role and mechanism of N-SMase .
Synthesis Analysis
The synthesis of N-SMase Spiroepoxide Inhibitor involves the downregulation of sphingomyelin synthase 2 (SMS2) and the upregulation of neutral sphingomyelinase 2 (nSMase2) .Chemical Reactions Analysis
N-SMase Spiroepoxide Inhibitor is a noncompetitive inhibitor of N-SMase with an IC50 of 1 μM . It inhibits the enzyme by binding to its active site .Wissenschaftliche Forschungsanwendungen
Role in Signal Transduction and Cellular Processes
N-SMase (neutral sphingomyelinase) is crucial in the generation of ceramide from sphingomyelin, an essential constituent of eukaryotic membranes. Ceramide acts as a second messenger, modulating several fundamental processes such as apoptosis, cell cycle, and inflammatory responses. N-SMase is activated by various stimuli, including cytokines, radiation, heat, and oxidative stress, leading to increased ceramide production. This process plays a vital role in tumor suppression and other cell regulatory phenomena (Arenz et al., 2001).
Inhibition of Cell Death and Protective Effects
N-SMase inhibitors like GW4869 have shown potential in inhibiting cell death. For instance, in MCF7 cells, GW4869 inhibited tumor necrosis factor (TNF)-induced activation of N-SMase, preventing ceramide accumulation and protecting cells from death. This suggests that inhibiting N-SMase can be a strategic approach in preventing neuron death and treating conditions like ischemic stress (Luberto et al., 2002).
Cardiovascular Applications
N-SMase is involved in cardiovascular physiology, affecting cell proliferation, death, and contraction in various cardiac and vascular cells. Its inhibitors are being explored for potential therapeutic use in cardiovascular diseases such as atherosclerosis, heart failure, and age-related vascular issues (Pavoine & Pecker, 2009).
Potential in Treating Inflammation and Ischemic Injury
Small molecule N-SMase inhibitors could offer new therapies for treating inflammation and ischemic injury. Studies indicate that inhibiting N-SMase activity is crucial for preventing neuron death from ischemia, suggesting a key role in cytokine- and stress-induced cellular responses (Soeda et al., 2004).
Inhibitory Effects on Bacterial SMase
SMase inhibitors like SMY-540 have shown efficacy in inhibiting bacterial SMase, crucial for bacterial evasion of the immune response. This indicates potential use in developing drugs to treat infections caused by SMase-producing bacteria (Oda et al., 2014).
Diagnostic and Drug Screening Applications
N-SMase plays a role as a biomarker in several diseases. A study presented a colorimetric SMase activity assay for detecting SMase activities and screening small-molecule drug candidates, highlighting its potential in diagnostics and drug development (Holme et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
N-SMase Spiroepoxide Inhibitor has been used in research to study the role of N-SMase in various biological processes. For example, it has been used to study the release of extracellular vesicles in senescent cells . The inhibitor blocks small EV production in human cells, suggesting a potential role in cellular homeostasis .
Eigenschaften
IUPAC Name |
N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIIRJHDAZURT-QRIPLOBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440572 | |
| Record name | N-SMase Spiroepoxide Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-SMase Spiroepoxide Inhibitor | |
CAS RN |
282108-77-4 | |
| Record name | N-SMase Spiroepoxide Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



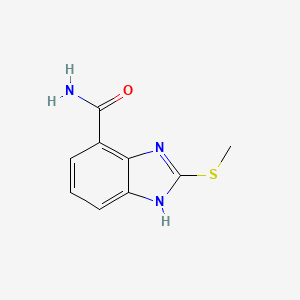
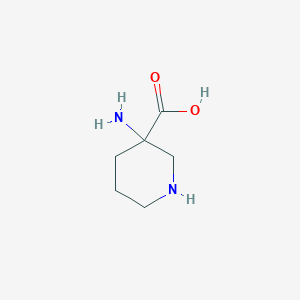
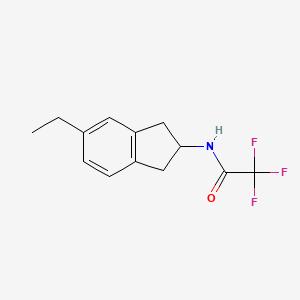

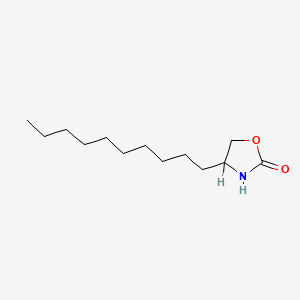

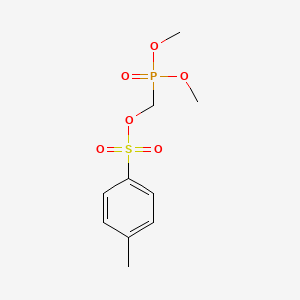
![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)





